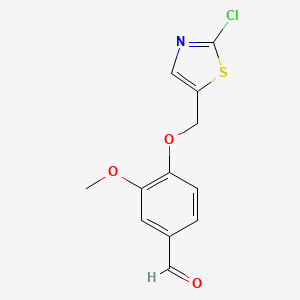

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde

描述

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde (CAS: 339018-41-6) is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₀ClNO₃S and a molar mass of 283.73 g/mol . Structurally, it features a benzaldehyde core substituted with a 3-methoxy group and a 2-chlorothiazol-5-yl methoxy group. The compound is reported to have a melting point of 122–125°C and is stored under controlled conditions (2–8°C) due to its irritant properties . Its primary identified use is in industrial and scientific research, though specific applications remain undisclosed .

The compound’s synthesis involves functionalization of the benzaldehyde scaffold with chlorine-substituted thiazole and methoxy groups, which are critical for modulating electronic and steric properties. Safety data indicate precautions for handling, including avoidance of dust formation, use of personal protective equipment, and proper ventilation .

属性

IUPAC Name |

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-16-11-4-8(6-15)2-3-10(11)17-7-9-5-14-12(13)18-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAKKYPJMHVFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377382 | |

| Record name | 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339018-41-6 | |

| Record name | 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde typically involves the following steps:

Formation of the Chlorothiazole Moiety: The chlorothiazole ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-chlorothiazole.

Methoxylation: The chlorothiazole intermediate is then subjected to methoxylation using methanol and a suitable base to form the methoxy derivative.

Aldehyde Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

化学反应分析

Types of Reactions

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and chlorothiazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzoic acid.

Reduction: 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antifungal and antibacterial properties.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

作用机制

The mechanism of action of 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The chlorothiazole moiety can bind to enzyme active sites, inhibiting their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity .

相似化合物的比较

4-((2-Chlorothiazol-5-yl)methoxy)benzaldehyde (CAS: 338393-48-9)

- Molecular Formula: C₁₁H₈ClNO₂S

- Key Differences : Lacks the 3-methoxy group on the benzaldehyde ring.

- Properties : Synthesized as a yellow liquid (71% yield) with distinct NMR shifts (e.g., δ 9.90 ppm for the aldehyde proton) . The absence of the 3-methoxy group reduces steric hindrance and alters electronic distribution compared to the target compound.

2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol

- Molecular Formula: C₁₄H₁₀ClNO₂S

- Key Differences: Replaces the benzaldehyde moiety with a methoxyphenol group linked to a benzothiazole ring.

- Properties : Solid crystalline structure stabilized by hydrogen bonding (C5—H5A···O2) and π-π interactions. Synthesized in 80.8% yield, highlighting efficient cyclization methods .

4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde (CAS: 1443279-64-8)

- Molecular Formula : C₁₇H₁₈O₃

- Key Differences : Substitutes the chlorothiazolyl group with a 2,3-dimethylphenyl moiety.

- Properties: Purity of 95%, though physical data (e.g., melting point) are unavailable.

Comparative Analysis

Physical Properties

Insights :

- The 3-methoxy group in the target compound increases molecular weight and likely contributes to its solid state, contrasting with the liquid analogue lacking this group.

- Crystalline derivatives (e.g., benzothiazol-phenol) exhibit higher synthetic yields due to favorable intermolecular interactions .

生物活性

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of both thiazole and methoxy functional groups, is being studied for its pharmacological properties, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₂H₁₀ClN₁O₃S

- Molecular Weight : 283.731 g/mol

- CAS Number : 339018-41-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for this compound against MRSA was found to be significantly lower than that of many conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 256 µg/ml |

| Escherichia coli | 512 µg/ml |

| Pseudomonas aeruginosa | 1024 µg/ml |

The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell membranes. Studies using scanning electron microscopy (SEM) demonstrated significant morphological changes in bacterial cells treated with the compound, suggesting that it compromises cell integrity and leads to cell death.

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Caspase activation |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

Case Studies

- Study on MRSA : A recent study published in Applied Microbiology and Biotechnology examined the efficacy of this compound against MRSA. The results indicated that treatment with the compound not only inhibited bacterial growth but also reduced biofilm formation by nearly 80% at effective concentrations, suggesting its potential utility in treating chronic infections associated with biofilms.

- Cancer Cell Research : Another investigation focused on the effects of this compound on various cancer cell lines. The findings showed that it could effectively reduce cell viability and induce apoptosis, making it a candidate for further development as an anticancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。